molecular formula C18H14F4N4O5S B11488385 N-(4-{[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide

N-(4-{[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11488385
M. Wt: 474.4 g/mol
InChI Key: JOBWYRDTYQDNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorinated phenyl groups, imidazolidinone rings, and sulfonamide linkages, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of 4-fluorophenyl isocyanate with trifluoromethyl ketone under controlled conditions to form the imidazolidinone ring. The resulting intermediate is then reacted with sulfonamide derivatives to introduce the sulfonamide linkage. Finally, the acetamide group is added through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-(4-{[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties and biological activity.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl groups and imidazolidinone rings enable it to bind with high affinity to these targets, modulating their activity and triggering downstream biological effects. The sulfonamide linkage also plays a crucial role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide
  • N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide

Uniqueness

N-(4-{[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide stands out due to its unique combination of fluorinated phenyl groups, imidazolidinone rings, and sulfonamide linkages. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14F4N4O5S

Molecular Weight

474.4 g/mol

IUPAC Name

N-[4-[[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H14F4N4O5S/c1-10(27)23-12-4-8-14(9-5-12)32(30,31)25-17(18(20,21)22)15(28)26(16(29)24-17)13-6-2-11(19)3-7-13/h2-9,25H,1H3,(H,23,27)(H,24,29)

InChI Key

JOBWYRDTYQDNAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.